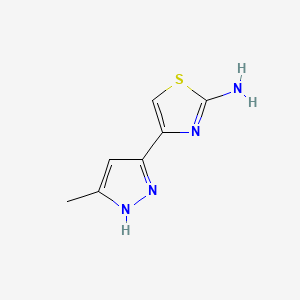
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is a heterocyclic organic compound featuring a pyrazole ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the pyrazole derivative with thiourea or thioamide derivatives in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the pyrazole ring at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents is optimized to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), amines (R-NH2)
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced derivatives of the thiazole ring
Substitution: Substituted derivatives of the pyrazole or thiazole rings
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an antileishmanial and antimalarial agent. Its derivatives have been evaluated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Agriculture: The compound and its derivatives have been investigated for their use as agrochemicals, particularly as herbicides and insecticides.
Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine is structurally similar to other pyrazole and thiazole derivatives, such as:
Pyrazole derivatives: 3-(5-Methyl-1H-pyrazol-3-yl)thiazol-2-amine
Thiazole derivatives: 4-(5-Methyl-1H-pyrazol-3-yl)thiazole
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of both pyrazole and thiazole rings, which contribute to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
4-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-4-2-5(11-10-4)6-3-12-7(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11) |
Clé InChI |
ZSBYDIUUCJZBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


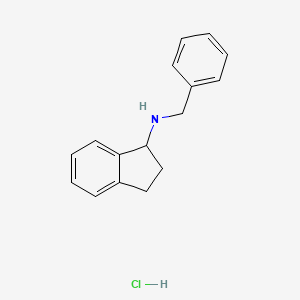
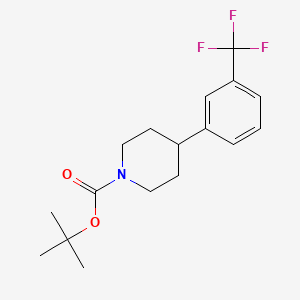
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

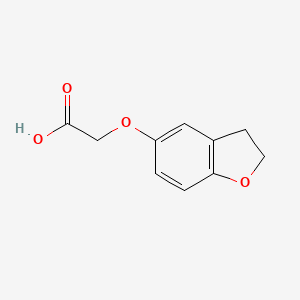
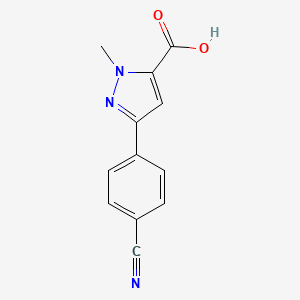
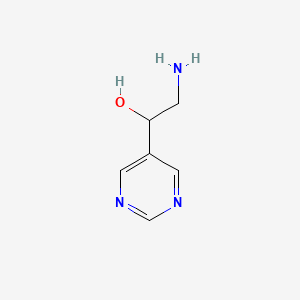
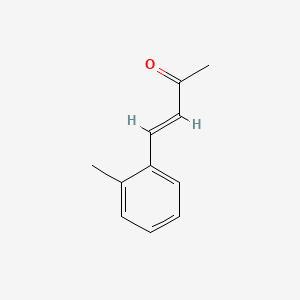
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
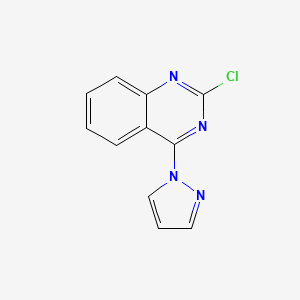
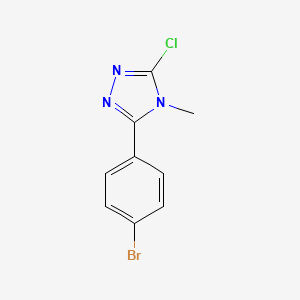
![5-[(Methylamino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B15317680.png)
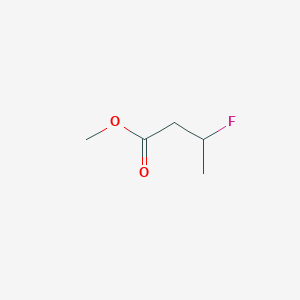
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)
